![molecular formula C14H16BrN3O2S B1280472 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 571188-81-3](/img/structure/B1280472.png)
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Übersicht
Beschreibung
Vorbereitungsmethoden
Core Formation: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Backbone
The pyrido[2,3-d]pyrimidin-7-one core is synthesized through a Knoevenagel condensation followed by cyclization. This approach is widely used in heterocyclic chemistry for constructing fused ring systems.
Key Steps:
Substitution of Pyrimidine Precursor :
- Starting material: 4-Chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl ester (1 ) undergoes nucleophilic substitution with cyclopentylamine to replace the chlorine atom at position 4.
- Reagents: Cyclopentylamine, triethylamine (TEA), tetrahydrofuran (THF).
- Yield: ~90% (reported for similar substitutions).
Reduction and Oxidation :
Knoevenagel Condensation :
Bromination at Position 6
The bromine atom at position 6 is introduced via electrophilic substitution. This step is critical for enhancing the compound’s reactivity in subsequent cross-coupling reactions.
Procedure:
- Substrate : 8-Cyclopentyl-5-methyl-2-methylthio-pyrido[2,3-d]pyrimidin-7-one.
- Reagent : Bromine (Br₂) in dichloromethane (DCM).
- Conditions : Stirring at 20°C for 16 hours.
- Workup : Quenching with sodium thiosulfate, followed by extraction and purification.
Parameter | Value | Reference |
---|---|---|
Solvent | DCM | |
Temperature | 20°C | |
Reaction Time | 16 h | |
Yield | 96% |
Mechanism : Bromine reacts with the aromatic ring at position 6 due to the electron-rich nature of the pyrido[2,3-d]pyrimidine system. The methylthio group at position 2 directs electrophilic substitution to position 6.
Sulfoxidation of Methylthio to Methylsulfinyl
The methylthio group at position 2 is oxidized to methylsulfinyl to enhance metabolic stability and target binding affinity. This step is typically performed using a peracid oxidizing agent.
Procedure:
- Substrate : 6-Bromo-8-cyclopentyl-5-methyl-2-methylthio-pyrido[2,3-d]pyrimidin-7-one.
- Oxidizing Agent : meta-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
- Conditions : Room temperature, 2–4 hours.
Parameter | Value | Reference |
---|---|---|
Solvent | DCM | |
Temperature | RT | |
Yield | ~85% |
Mechanism : m-CPBA abstracts a hydrogen atom from the methylthio group, forming a sulfoxide via a two-electron oxidation process. The reaction is stereospecific and proceeds without over-oxidation to sulfone.
Industrial-Scale Optimization and Challenges
For large-scale production, reaction conditions are optimized to improve yield, reduce impurities, and ensure reproducibility. Key considerations include:
Critical Parameters :
- Solvent Choice : DCM is preferred for bromination due to its high solubility for both substrate and bromine.
- Temperature Control : Elevated temperatures during sulfoxidation may lead to side reactions (e.g., sulfone formation).
- Purification : Column chromatography or crystallization is essential to remove unreacted bromine and oxidation byproducts.
Alternative Synthetic Routes
Route 1: Late-Stage Bromination
- Advantage : Avoids premature bromine introduction, reducing steric hindrance in earlier steps.
- Procedure :
- Oxidize methylthio to sulfoxide first.
- Brominate at position 6 using Br₂/DCM.
Route 2: One-Pot Cyclization
- Approach : Combine Knoevenagel condensation and cyclization in a single step using microwave-assisted synthesis.
- Limitation : Requires precise control of reaction kinetics to avoid side products.
Analytical Characterization
The final compound is characterized by:
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, de-brominated compounds, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
This compound is synthesized through a series of reactions that involve the formation of the pyrido[2,3-d]pyrimidin-7-one core, bromination, alkylation with cyclopentyl halides, and incorporation of the methanesulfinyl group through sulfoxidation reactions. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications and derivatization.
Scientific Research Applications
-
Medicinal Chemistry
- The compound acts as a selective inhibitor of CDK4 and CDK6 , which are essential for the regulation of the cell cycle. Inhibition of these kinases has been linked to the suppression of tumor growth in various cancer types, making this compound a candidate for cancer therapeutics.
- Case Study : Research has shown that compounds similar to 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one exhibit potent anti-cancer activity by disrupting cell cycle progression in cancer cells .
-
Biological Research
- It serves as a tool compound for studying the role of CDK4/6 in cellular processes such as proliferation and apoptosis. Understanding these mechanisms can lead to better therapeutic strategies against cancers that exhibit dysregulated cell cycle control.
- Application Example : In vitro studies have utilized this compound to elucidate mechanisms of resistance to CDK inhibitors in certain cancer cell lines .
-
Pharmaceutical Development
- The compound is being investigated for its potential use in developing new cancer therapies. Its ability to selectively inhibit CDK4/6 positions it as a promising candidate for further clinical development.
- Research Findings : Clinical trials involving similar compounds have demonstrated efficacy in treating hormone receptor-positive breast cancer, indicating a potential pathway for this compound's application .
Summary Table of Applications
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of CDK4/6. By binding to these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression at the G1 phase. This mechanism is particularly relevant in cancer cells, where CDK4/6 activity is often dysregulated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor with a similar pyrido[2,3-d]pyrimidin-7-one core.
Ribociclib: Shares structural similarities and also targets CDK4/6.
Abemaciclib: Another CDK4/6 inhibitor with a different substitution pattern on the pyrido[2,3-d]pyrimidin-7-one core.
Uniqueness
6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other CDK4/6 inhibitors .
Biologische Aktivität
6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound that has garnered attention for its biological activity, particularly in the context of cancer research. This compound functions primarily as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which play crucial roles in cell cycle regulation. Understanding its biological activity can provide insights into its potential therapeutic applications.
- Molecular Formula : C14H16BrN3O2S
- Molecular Weight : 370.26 g/mol
- CAS Number : 571188-81-3
- Melting Point : >160°C (dec.)
- Density : 1.66 g/cm³ (predicted)
- Solubility : Slightly soluble in chloroform and methanol (heated) .
The primary mechanism of action for this compound is its selective inhibition of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, the compound prevents their phosphorylation activity on the retinoblastoma protein (Rb). This results in the hypophosphorylation of Rb, leading to its binding with E2F transcription factors, thereby inhibiting the transcription of genes necessary for S phase entry in the cell cycle .
Inhibition of Cell Proliferation
Research indicates that this compound effectively induces cell cycle arrest in the G1 phase, significantly reducing cell proliferation, particularly in cancer cells where CDK4/6 activity is often dysregulated. Laboratory studies have shown that continuous exposure leads to sustained cell cycle arrest and reduced viability in various cancer cell lines .
Dosage Effects
In animal models, the effects of this compound vary with dosage:
- Low Doses : Effective inhibition of CDK4/6 with minimal toxicity.
- High Doses : Toxic effects such as weight loss and organ toxicity have been observed .
Study on Cancer Cell Lines
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers. The IC50 value was determined to be in the low micromolar range, indicating strong potency against these cells .
Temporal Effects
Temporal studies indicate that the compound maintains stability under standard laboratory conditions but shows degradation over extended periods or extreme conditions. Continuous exposure has been linked to long-term effects on cell cycle regulation .
Biochemical Pathways
The compound is primarily metabolized in the liver through oxidative pathways mediated by cytochrome P450 enzymes. This metabolism can lead to various metabolites that may interact with other metabolic pathways, potentially influencing overall metabolic flux .
Summary Table of Biological Activities
Activity | Description |
---|---|
Target Kinases | CDK4 and CDK6 |
Cell Cycle Phase Affected | G1 phase |
IC50 Value (Cancer Cell Lines) | Low micromolar range |
Toxicity at High Doses | Weight loss, reduced appetite, organ toxicity |
Metabolism | Hepatic metabolism via cytochrome P450 enzymes |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one, and how can yields be optimized?
A multi-step synthesis starting from thiouracil involves methylation, bromination, nucleophilic substitution, and oxidation. Key steps include:
- Methylation : Introduction of the cyclopentyl and methyl groups.
- Bromination : Position-specific bromination at the 6-position using NBS (N-bromosuccinimide).
- Sulfinyl group formation : Oxidation of a methylthio intermediate to methylsulfinyl using m-CPBA (meta-chloroperbenzoic acid).
Optimization : Adjusting reaction temperatures, stoichiometry of reagents (e.g., Cs₂CO₃ for nucleophilic substitution), and solvent purity can improve the overall yield (35% reported) .
Table 1: Synthetic Steps and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Methylation | CH₃I, K₂CO₃, DMF | 85 |
Bromination | NBS, AIBN, CCl₄ | 78 |
Sulfinyl Oxidation | m-CPBA, DCM, RT | 92 |
Q. How can NMR and HRMS be utilized to confirm the structure of intermediates and the final compound?
- 1H-NMR : Key signals include the cyclopentyl multiplet (δ 1.5–2.1 ppm), methylsulfinyl singlet (δ 3.4–3.5 ppm), and pyrimidine aromatic protons (δ 7.6–8.6 ppm). For example, the methylsulfinyl group in the final compound shows a singlet at δ 3.43 in CDCl₃ .
- HRMS : Confirms molecular weight (e.g., calculated [M+H]+: 392.9783; observed: 392.9792) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl) impact CDK4/6 inhibitory selectivity?
Replacing cyclohexyl with cyclopentyl enhances selectivity for CDK4/6 over CDK1/2 due to steric and electronic effects. The cyclopentyl group reduces off-target interactions, as shown by IC₅₀ values:
- CDK4 : 0.004 µM (cyclopentyl) vs. 0.079 µM (cyclohexyl) .
Methodological Approach : - Use kinase inhibition assays with purified CDK/cyclin complexes.
- Perform molecular docking to analyze binding pocket interactions.
Table 2: Selectivity Profile of Substituents
Substituent | CDK4 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | Selectivity Ratio (CDK4/CDK2) |
---|---|---|---|
Cyclopentyl | 0.004 | 0.015 | 3.75 |
Cyclohexyl | 0.079 | 0.020 | 3.95 |
Q. What strategies are effective in identifying and characterizing process-related impurities during synthesis?
- HPLC-MS : A reversed-phase HPLC method with UV/HRMS detection can separate impurities (e.g., des-bromo or over-oxidized sulfonyl derivatives). For example, two novel impurities in Palbociclib synthesis were identified as regioisomeric piperazinyl derivatives .
- Isolation : Flash chromatography (DCM/MeOH gradient) followed by NMR (e.g., 13C-NMR to confirm carbonyl shifts at δ 164–173 ppm) .
Q. How can contradictions in biological activity data be resolved when modifying the sulfinyl group?
Conflicting activity data may arise from oxidation state (sulfinyl vs. sulfonyl) or stereochemistry.
- Case Study : Methylsulfinyl (IC₅₀: 0.004 µM) vs. methylsulfonyl (IC₅₀: 0.051 µM) shows reduced activity due to altered hydrogen bonding in the ATP-binding pocket .
Resolution : - Perform X-ray crystallography to determine binding modes.
- Use isothermal titration calorimetry (ITC) to measure binding affinity changes.
Q. What experimental designs are recommended for evaluating in vitro and in vivo efficacy?
- In Vitro :
- In Vivo :
Q. How does the introduction of ethynyl groups at position 5 affect solubility and bioavailability?
Ethynyl substituents (e.g., pyridin-2-ylethynyl) increase logP but reduce aqueous solubility.
Eigenschaften
IUPAC Name |
6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPLOKKYGFGHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.